molecular formula C8H5F3O3 B12387953 4-(trifluoromethoxy)benzoic acid

4-(trifluoromethoxy)benzoic acid

Cat. No.: B12387953
M. Wt: 207.11 g/mol
InChI Key: RATSANVPHHXDCT-CDYZYAPPSA-N
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Preparation Methods

4-(Trifluoromethoxy)benzoic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(Trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzoic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in antifungal and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its targets.

Comparison with Similar Compounds

4-(Trifluoromethoxy)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H5F3O3

Molecular Weight

207.11 g/mol

IUPAC Name

4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i7+1

InChI Key

RATSANVPHHXDCT-CDYZYAPPSA-N

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)O)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(F)(F)F

Origin of Product

United States

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